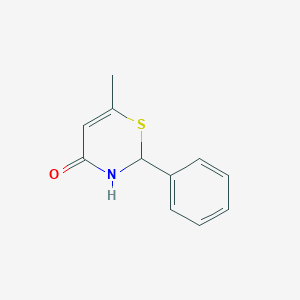
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazinone ring.
Analyse Des Réactions Chimiques
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one can be compared with other similar compounds, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is also a heterocycle but contains oxygen instead of sulfur.
6-Methyl-2-phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one: This compound has a similar structure but includes a benzene ring fused to the thiazinone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88152-54-9 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H11NOS/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,12,13) |
Clé InChI |
YCVXQLFOBWCTDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


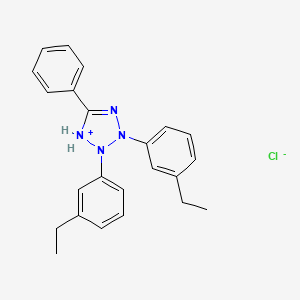
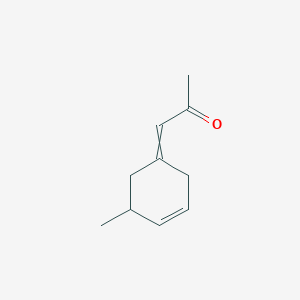
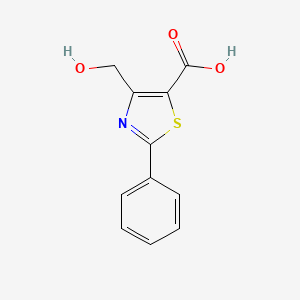
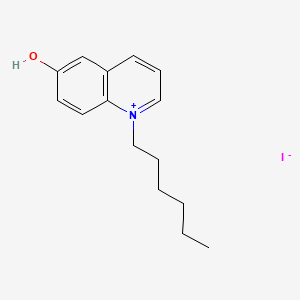
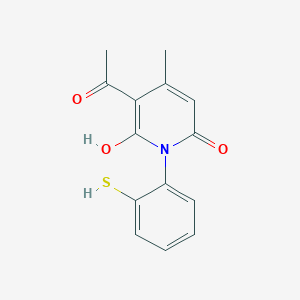
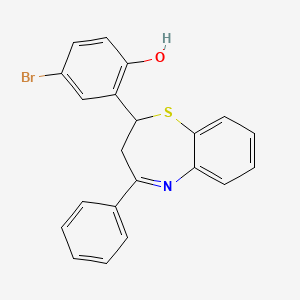
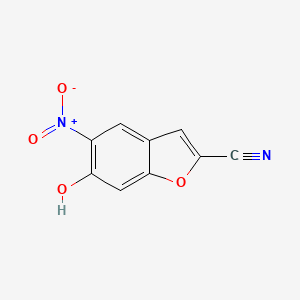
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)

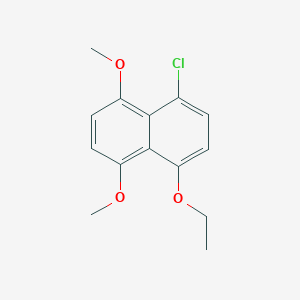
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
